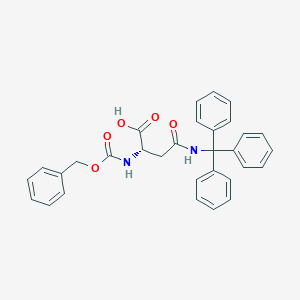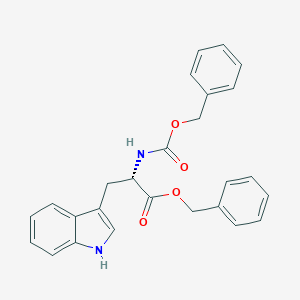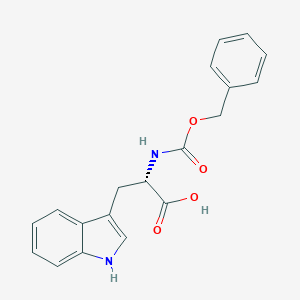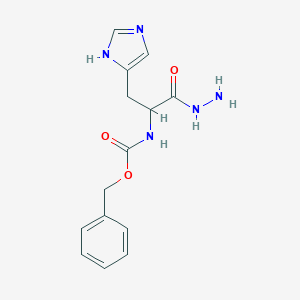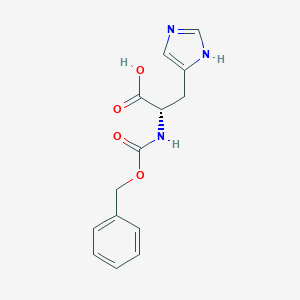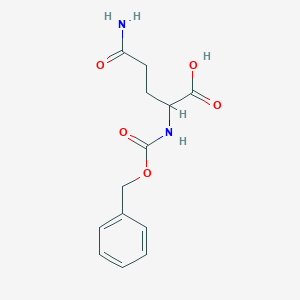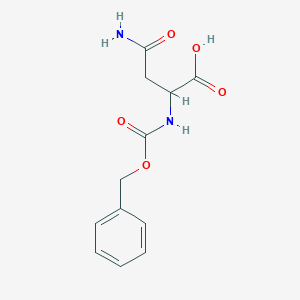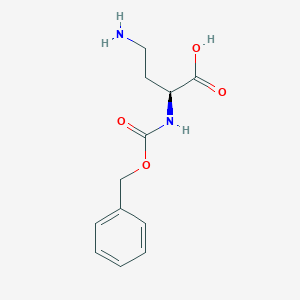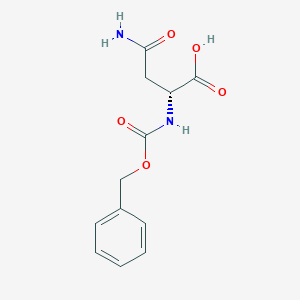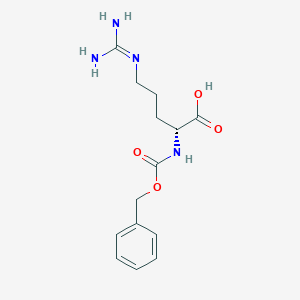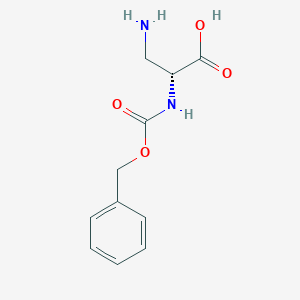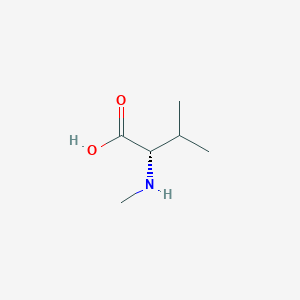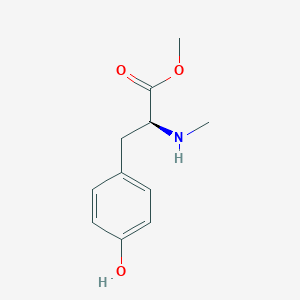
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Methyl dopa and is used in the treatment of hypertension during pregnancy.
Mecanismo De Acción
Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system. Alpha-methylnorepinephrine acts as a false transmitter, which means that it is taken up by the norepinephrine transporter but cannot be released. This results in a decrease in sympathetic nervous system activity, which leads to a decrease in blood pressure.
Efectos Bioquímicos Y Fisiológicos
Methyl dopa has several biochemical and physiological effects. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. It also decreases the release of renin, which leads to a decrease in angiotensin II production. Methyl dopa also increases the production of prostaglandin E2, which leads to vasodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl dopa is a safe and effective drug for the treatment of hypertension during pregnancy. However, it has some limitations for lab experiments. Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system, which makes it difficult to study the exact mechanism of action. Methyl dopa also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of Methyl dopa. One direction is to study the long-term effects of Methyl dopa on blood pressure and cardiovascular health. Another direction is to study the effects of Methyl dopa on fetal development. Additionally, research could be conducted to identify alternative drugs for the treatment of hypertension during pregnancy.
Conclusion:
In conclusion, Methyl (Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, commonly known as Methyl dopa, is a safe and effective drug for the treatment of hypertension during pregnancy. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. Methyl dopa has several limitations for lab experiments, but there are several future directions for its study.
Métodos De Síntesis
Methyl dopa is synthesized by the reaction of 3,4-dihydroxyphenylalanine (DOPA) with formaldehyde and methylamine. This reaction yields Methyl dopa, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl dopa has been extensively studied for its use in the treatment of hypertension during pregnancy. It is also used in the treatment of essential hypertension. Methyl dopa is known to be a safe and effective drug for the treatment of hypertension during pregnancy, and it is recommended as a first-line therapy.
Propiedades
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |
CAS RN |
70963-39-2 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
